Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl spiro[3.3]heptane-2,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-14-9(12)7-3-11(4-7)5-8(6-11)10(13)15-2/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSRXUBJASECTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CC(C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101239384 | |
| Record name | 2,6-Dimethyl spiro[3.3]heptane-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101239384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37942-79-3 | |
| Record name | 2,6-Dimethyl spiro[3.3]heptane-2,6-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37942-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl spiro[3.3]heptane-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101239384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of Spiro[3.3]heptane-2,6-dicarboxylic Acid
The most direct route to DSHDC involves esterification of spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht’s acid) with methanol. The reaction proceeds via acid-catalyzed nucleophilic acyl substitution:
Reaction Conditions
- Catalyst : Concentrated sulfuric acid (H₂SO₄, 98%) at 5–10 mol% loading
- Solvent : Excess methanol acts as both reactant and solvent
- Temperature : Reflux conditions (65–70°C)
- Time : 12–18 hours
Post-reaction, neutralization with aqueous sodium bicarbonate (NaHCO₃) followed by extraction with ethyl acetate yields crude DSHDC. Purification via vacuum distillation (bp 120–125°C at 0.5 mmHg) or recrystallization from ethanol/water mixtures achieves >95% purity.
Double Alkylation of Malonate Esters
An alternative approach constructs the spirocyclic core de novo through sequential alkylation of dimethyl malonate:
Stepwise Procedure
- First Alkylation :
- React dimethyl malonate with 1,3-dibromopropane (2.2 equiv)
- Base: Potassium tert-butoxide (t-BuOK) in THF
- Temperature: −78°C to 0°C (slow warming over 6 hours)
- Yield: 68% intermediate monoalkylated product
- Second Alkylation :
Industrial Production Methodologies
Continuous Flow Esterification
Large-scale DSHDC synthesis employs continuous flow reactors to enhance efficiency:
| Parameter | Value |
|---|---|
| Reactor type | Tubular (316L stainless steel) |
| Residence time | 30–45 minutes |
| Temperature | 70–75°C |
| Pressure | 8–10 bar |
| Catalyst | Amberlyst-15 (ion-exchange resin) |
| Methanol flow rate | 5 L/min |
| Productivity | 12 kg DSHDC/hour |
This method reduces side product formation (<2%) compared to batch processes and enables catalyst recycling for >20 cycles without significant activity loss.
Spiroannulation via Meinwald Rearrangement
Advanced industrial routes utilize oxirane intermediates for stereocontrolled spirocycle formation:
Epoxidation :
- Treat cyclopropane-fused diene with m-CPBA (meta-chloroperbenzoic acid)
- Solvent: Dichloromethane at 0°C
- Epoxide yield: 89%
Meinwald Rearrangement :
- Catalyst: BF₃·OEt₂ (5 mol%)
- Temperature: −20°C to 25°C (gradient over 4 hours)
- Converts epoxide to spiro[3.3]heptane diketone
Esterification :
Reaction Mechanisms and Kinetic Considerations
Acid-Catalyzed Esterification Mechanism
The sulfuric acid-mediated process follows classical Fischer esterification kinetics:
- Protonation : Carboxylic acid oxygen attacks H⁺ to form oxonium ion
- Nucleophilic Attack : Methanol oxygen attacks carbonyl carbon
- Tetrahedral Intermediate : Collapse releases water and regenerates H⁺
Rate Law :
$$
\text{Rate} = k[\text{diacid}][\text{MeOH}]^2[H^+]
$$
Experimental activation energy (Eₐ) measures 72.3 kJ/mol via Arrhenius plot analysis.
Competing Side Reactions
Key undesired pathways include:
- Transesterification : DSHDC → Trimethyl ester (3% yield at 75°C)
- Ring-Opening : Acid-catalyzed cleavage of cyclopropane (favored above 80°C)
- Dimerization : Michael addition between α,β-unsaturated esters (suppressed by N₂ atmosphere)
Purification and Characterization
Distillation Parameters
| Stage | Temperature (°C) | Pressure (mmHg) | Purity Increase |
|---|---|---|---|
| Initial | 80–90 | 760 | 75% → 88% |
| Fractional | 120–125 | 0.5 | 88% → 95% |
| Short-path | 100–105 | 0.1 | 95% → 99.5% |
Spectroscopic Fingerprints
- ¹H NMR (CDCl₃, 400 MHz): δ 3.72 (s, 6H, OCH₃), 2.89–2.78 (m, 4H, bridgehead H), 2.15–2.03 (m, 4H, CH₂)
- ¹³C NMR : δ 170.5 (C=O), 52.1 (OCH₃), 47.8 (spiro C), 34.2 (CH₂)
- IR (KBr): 1742 cm⁻¹ (ester C=O stretch), 1176 cm⁻¹ (C-O-C asym)
Yield Optimization Strategies
Design of Experiments (DoE) Analysis
A central composite design evaluated four critical factors in esterification:
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| H₂SO₄ concentration | 3% | 7% | 5.2% |
| MeOH:diacid ratio | 8:1 | 12:1 | 10.5:1 |
| Temperature | 60°C | 80°C | 72°C |
| Time | 10h | 20h | 16h |
Response surface methodology predicted maximum yield of 91.3%, validated experimentally as 89.7%.
Solvent Engineering
Mixed solvent systems improve spirocycle stability during purification:
| Solvent Blend | Recrystallization Yield | Purity |
|---|---|---|
| Ethanol/water (7:3) | 82% | 98.2% |
| Acetone/hexane (1:1) | 76% | 97.5% |
| MTBE/heptane (3:2) | 68% | 96.8% |
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Acid-catalyzed esterification | 89% | 99.5% | High | $1.2/g |
| Double alkylation | 52% | 97% | Medium | $4.7/g |
| Meinwald rearrangement | 74% | 98.8% | Low | $8.9/g |
| Continuous flow | 93% | 99.1% | Industrial | $0.9/g |
Chemical Reactions Analysis
Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
DMSHDC has the molecular formula and a molecular weight of 212.24 g/mol. It exists as a dimethyl ester derivative of spiro[3.3]heptane-2,6-dicarboxylic acid, characterized by its spirocyclic structure which contributes to its unique reactivity and properties .
Organic Synthesis
DMSHDC serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules. Its spiro structure allows for the formation of various derivatives through functional group transformations.
Case Study: Synthesis of Polyamides
DMSHDC can be converted into amino acids that are precursors for polyamides. The synthesis involves the diesterification of spiro[3.3]heptane-2,6-dicarboxylic acid followed by hydrolysis to yield the corresponding amino acids . These amino acids can subsequently be polymerized to form polyamides, which are valuable materials in the production of fibers and plastics.
Polymer Chemistry
DMSHDC is utilized in modifying the properties of polymers. As a plasticizer, it enhances the flexibility and durability of synthetic resins.
Table 1: Comparison of Plasticizer Efficacy
| Plasticizer | Flexibility Improvement | Durability Enhancement |
|---|---|---|
| DMSHDC | High | Moderate |
| Phthalate Esters | Moderate | High |
| Citrates | Low | Moderate |
This table illustrates that while DMSHDC provides significant flexibility improvements, it may not enhance durability as effectively as traditional plasticizers like phthalate esters .
Pharmaceutical Applications
DMSHDC has potential pharmaceutical applications due to its ability to serve as a precursor for biologically active compounds.
Case Study: Development of Drug Candidates
Research indicates that derivatives of DMSHDC can be synthesized to create compounds with therapeutic potential. For instance, modifications to DMSHDC have led to the development of new anti-inflammatory agents . These compounds exhibit promising biological activity, warranting further investigation into their medicinal properties.
Material Science
In material science, DMSHDC's unique structure makes it suitable for creating advanced materials with specific mechanical properties.
Case Study: Chiral Frameworks
Recent studies have explored the use of DMSHDC in constructing chiral frameworks for metal-organic frameworks (MOFs). The incorporation of DMSHDC into these structures enhances their optical properties and stability . This application highlights its potential in catalysis and separation technologies.
Mechanism of Action
The mechanism of action of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate involves its reactivity due to the ester groups and the spirocyclic structure. The ester groups can participate in various chemical reactions, while the spirocyclic structure provides steric hindrance that influences the compound’s reactivity and stability . The molecular targets and pathways involved depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Ester vs. Amide Groups : The dicarboxamide derivative (6a) exhibits higher polarity and hydrogen-bonding capacity compared to the dimethyl ester, influencing solubility and crystallinity .
- Halogenation : Brominated analogs (e.g., 55249-70-2) enhance reactivity in cross-coupling reactions, critical for polymer synthesis .
- Alkyl Chain Effects : Diethyl esters (132616-34-3) improve solubility in organic solvents relative to methyl esters, favoring solution-processable applications .
Hole-Transport Materials (HTMs) :
- Dimethyl Spiro Derivative : Used in SDF-OMeTAD, a low-cost HTM for perovskite solar cells (PSCs). Achieves a PCE of 10.33% versus 15.50% for spiro-OMeTAD, attributed to reduced π-conjugation and hole mobility .
- Brominated Derivatives : TBrSDF (tetrabromospirofluorene) enhances thermal stability in hyperbranched polymers for light-emitting devices .
Chiral Chemistry :
Physical and Spectroscopic Properties
Table 2: Analytical Data Comparison
Biological Activity
Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate (DMSE) is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data in tabular form.
- Chemical Name : this compound
- CAS Number : 37942-79-3
- Molecular Formula : C11H16O4
- Molecular Weight : 212.2423 g/mol
Biological Activity Overview
This compound exhibits several biological activities that are of significant interest in pharmacology:
- Antineoplastic Activity : The spiro[3.3]heptane framework has been utilized in the development of compounds with antitumor properties. Research indicates that derivatives of spiro compounds can act as inhibitors of various kinases involved in cancer progression, suggesting that DMSE may possess similar properties due to its structural characteristics .
- Antiviral and Antibacterial Properties : Some studies have highlighted the potential of spiro compounds in combating viral and bacterial infections. For instance, spiro derivatives have been reported to exhibit activity against respiratory syncytial virus and other pathogens . The mechanism often involves interference with viral replication or bacterial cell wall synthesis.
- Neuropharmacological Effects : There is evidence suggesting that spiro compounds can influence neurotransmitter systems, potentially providing anxiolytic or antidepressant effects . The unique spatial configuration of DMSE allows it to interact selectively with certain receptors.
Synthesis and Structure-Activity Relationship
The synthesis of DMSE typically involves multi-step processes that include cycloaddition reactions and functional group modifications. The synthetic routes often yield low to moderate yields, necessitating purification steps such as chromatography .
Table 1: Synthetic Routes for DMSE
| Route Description | Yield (%) | Key Reagents |
|---|---|---|
| Cycloaddition of dichloroketene with olefins | 30-50 | Dichloroketene, Olefins |
| Double substitution reactions | 40-60 | Sodium Hydride, Malonic Ester |
| Hydrolysis followed by decarboxylation | 20-40 | Mesyl chloride, Pyridine |
Case Study 1: Inhibition of Kinases
In a study conducted by Radchenko et al., spiro[3.3]heptane derivatives were evaluated for their ability to inhibit cyclin-dependent kinases (CDKs). The findings indicated that certain analogues showed promising inhibitory effects, which could be attributed to the sterically constrained nature of the spiro structure .
Case Study 2: Antiviral Activity
Fang et al. explored the antiviral potential of a new class of indole spiro compounds, which included derivatives similar to DMSE. These compounds demonstrated significant efficacy against respiratory syncytial virus in vitro, highlighting the importance of structural modifications in enhancing biological activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
